2-[(E)-2-(3-nitrophenyl)vinyl]quinoline
Overview
Description
R1507 is a human immunoglobulin G1 monoclonal antibody that targets the insulin-like growth factor 1 receptor. This receptor plays a crucial role in cell growth, differentiation, and survival. By inhibiting this receptor, R1507 has shown potential in treating various types of cancer, particularly those that are resistant to other forms of treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R1507 involves recombinant DNA technology. The gene encoding the antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese hamster ovary cells. These cells are cultured under specific conditions to produce the antibody, which is then purified using techniques such as protein A affinity chromatography .
Industrial Production Methods: Industrial production of R1507 follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the antibody is harvested from the culture medium. The purification process involves multiple steps, including filtration, chromatography, and viral inactivation, to ensure the final product is of high purity and free from contaminants .
Chemical Reactions Analysis
Types of Reactions: R1507 primarily undergoes binding reactions with the insulin-like growth factor 1 receptor. This binding inhibits the receptor’s activity, preventing it from promoting cell growth and survival .
Common Reagents and Conditions: The production of R1507 involves reagents such as culture media for cell growth, buffers for maintaining pH during purification, and various chromatography resins for purification .
Major Products Formed: The primary product formed is the R1507 antibody itself. During the purification process, impurities such as host cell proteins and DNA are removed to yield a highly pure antibody .
Scientific Research Applications
R1507 has been extensively studied for its potential in treating various cancers, including bone sarcomas, breast cancer, and Ewing’s sarcoma. It has shown promise in preclinical and clinical studies, particularly in tumors that overexpress the insulin-like growth factor 1 receptor . Additionally, R1507 has been used in imaging studies to visualize receptor expression in tumors, aiding in the diagnosis and monitoring of treatment response .
Mechanism of Action
R1507 exerts its effects by binding to the insulin-like growth factor 1 receptor on the surface of cells. This binding prevents the receptor from interacting with its ligands, insulin-like growth factor 1 and insulin-like growth factor 2. As a result, the downstream signaling pathways that promote cell growth and survival are inhibited. This leads to reduced tumor growth and increased sensitivity to other treatments .
Comparison with Similar Compounds
Similar Compounds:
- Teprotumumab: Another monoclonal antibody targeting the insulin-like growth factor 1 receptor, used in the treatment of thyroid eye disease .
- Figitumumab: A monoclonal antibody that also targets the insulin-like growth factor 1 receptor, investigated for its potential in treating various cancers .
Uniqueness: R1507 is unique in its specific binding affinity and its ability to inhibit receptor activity effectively. Compared to other similar compounds, R1507 has shown a favorable safety profile and promising efficacy in clinical trials .
Biological Activity
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is an organic compound belonging to the quinoline class, noted for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H12N2O2
- Molecular Weight : 276.29 g/mol
- CAS Number : 38101-92-7
The compound features a vinyl group attached to a quinoline structure, with a nitrophenyl substituent that can significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and interact with various molecular targets:
- DNA Intercalation : The quinoline moiety can insert itself between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, including proteases and kinases, which are essential for cancer cell proliferation and survival.
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes, enhancing the compound's reactivity towards biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial DNA synthesis or interference with protein synthesis pathways.
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF7), liver (HepG2), and colon (HCT116) cancer cells. The compound's IC50 values indicate potent activity, often comparable or superior to established chemotherapeutic agents .
Case Studies
- Study on Anticancer Activity : A study published in MDPI reported that derivatives of quinoline, including this compound, were synthesized and evaluated for their antiproliferative effects. The results indicated that these compounds significantly inhibited cell growth in various cancer models through apoptosis induction .
- Mechanistic Insights : Another research article highlighted the binding interactions between the compound and target proteins using molecular docking studies. These studies suggested that the compound binds effectively to target sites involved in cancer progression, further supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other nitrophenyl-substituted quinolines:
Properties
IUPAC Name |
2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H/b10-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIXDBULDXTIHZ-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-91-4 | |
Record name | NSC13861 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.